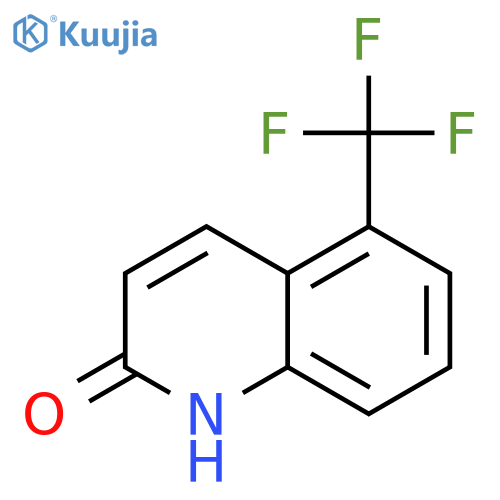

Cas no 1239463-24-1 (5-(trifluoromethyl)-2(1h)-quinolinone)

1239463-24-1 structure

商品名:5-(trifluoromethyl)-2(1h)-quinolinone

5-(trifluoromethyl)-2(1h)-quinolinone 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)-2(1h)-quinolinone

- 5-(Trifluoromethyl)pyridine-2-sulfonamide

- ZINC19735881

- CTK5H7430

- 5-(Trifluoromethyl)nicotinonitrile

- SureCN2749165

- 5-(trifluoromethyl)quinolin-2(1H)-one

- SBB088575

- MAY00107

- ACMC-20am7n

- 5-(Trifluoromethyl)pyridine-2-sulfonamide; ZINC19735881; CTK5H7430; 5-(Trifluoromethyl)nicotinonitrile; SureCN2749165; 5-(trifluoromethyl)quinolin-2(1H)-one; 5-(trifluoromethyl)nicotinonitrile; SBB088575; MAY00107; ACMC-20am7n;

- 1239463-24-1

- SCHEMBL3787127

- DB-139261

-

- インチ: InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(15)14-8/h1-5H,(H,14,15)

- InChIKey: MFIMTUQVJWAKAV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=CC(=O)NC2=C1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 213.04014830g/mol

- どういたいしつりょう: 213.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 29.1Ų

5-(trifluoromethyl)-2(1h)-quinolinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000042-1g |

2-Hydroxy-5-(trifluoromethyl)quinoline |

1239463-24-1 | 98% | 1g |

$1847.75 | 2023-09-03 | |

| Alichem | A189000042-500mg |

2-Hydroxy-5-(trifluoromethyl)quinoline |

1239463-24-1 | 98% | 500mg |

$1117.22 | 2023-09-03 | |

| Alichem | A189000042-250mg |

2-Hydroxy-5-(trifluoromethyl)quinoline |

1239463-24-1 | 98% | 250mg |

$775.22 | 2023-09-03 |

5-(trifluoromethyl)-2(1h)-quinolinone 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1239463-24-1 (5-(trifluoromethyl)-2(1h)-quinolinone) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 61389-26-2(Lignoceric Acid-d4)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬